Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a versatile chemical compound with a molecular formula of C9H7BrO4S and a molecular weight of 291.12 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring substituted with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which are then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase-transfer catalysis to facilitate the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Hydrogenated compounds.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the prop-2-yn-1-yloxy group facilitate covalent modification of biological targets, leading to changes in their activity and function . This compound can also act as a ligand, binding to specific receptors and modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar in structure but contains an indole ring instead of a thiophene ring.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a benzoyl group instead of a thiophene ring.
Uniqueness
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C9H7BrO4S |
---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H7BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3 |
InChI Key |
WOYMPANRUVVSJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)OCC#C)Br)O |
Origin of Product |
United States |
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